molecular formula C8H7ClN4 B1530339 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine CAS No. 1430934-32-9

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

Cat. No. B1530339
M. Wt: 194.62 g/mol
InChI Key: MZPXCIPUGSFEST-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine (2C3MP) is a heterocyclic compound containing both nitrogen and chlorine atoms. It is a small molecule that has been studied for its potential applications in a variety of fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine has been studied extensively for its potential applications in various fields. In synthetic organic chemistry, it has been used as a starting material for the synthesis of various heterocyclic compounds. In medicinal chemistry, it has been studied for its potential therapeutic applications due to its unique pharmacological properties. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of various biological molecules.

Mechanism Of Action

The mechanism of action of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine is not yet fully understood. However, recent studies have suggested that it may act as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the transmission of nerve signals in the body. This inhibition of acetylcholinesterase may lead to a variety of physiological effects, such as increased alertness and improved memory.

Biochemical And Physiological Effects

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to cause an increase in locomotor activity, suggesting that it may have stimulant-like effects. It has also been shown to reduce anxiety and improve memory in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects in vitro.

Advantages And Limitations For Lab Experiments

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. Additionally, its pharmacological properties make it an ideal candidate for use in studies of drug action. However, there are some limitations to its use in laboratory experiments. For example, its pharmacological effects may vary depending on the dose and route of administration, making it difficult to predict its effects in a given experiment.

Future Directions

There are several potential future directions for the study of 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its pharmacological effects. Additionally, further studies of its biochemical and physiological effects could lead to potential therapeutic applications. Finally, further studies of its synthetic organic chemistry applications could lead to the development of new heterocyclic compounds with novel properties.

properties

IUPAC Name

2-chloro-3-(1-methylpyrazol-4-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-5-6(4-12-13)7-8(9)11-3-2-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPXCIPUGSFEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine

Synthesis routes and methods

Procedure details

To 2,3-dichloropyrazine (1.12 g, 7.52 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.56 g, 7.52 mmol), bis(triphenylphosphine)palladium(II) dichloride (270 mg, 0.38 mmol), and Na2CO3 (2.4 g, 22.56 mmol) in a pressure tube were added 1,2-dimethoxyethane (15 mL) and water (2 mL). The flask was evacuated and flushed with argon (3×) and then sealed and heated at 90° C. overnight. The mixture was concentrated under reduced pressure and purified by silica gel chromatography eluting with 20-100% EtOAc/hexanes to afford 2-chloro-3-(1-methyl-1H-pyrazol-4-yl)pyrazine (780 mg, 53%). LCMS (ESI) m/z 195 (M+H)+.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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